METHYL 2-{4-[(4-METHOXYANILINO)SULFONYL]-2-METHYLPHENOXY}ACETATE
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Overview
Description
Methyl 2-{4-[(4-methoxyanilino)sulfonyl]-2-methylphenoxy}acetate is a complex organic compound with the molecular formula C16H18N2O6S. It is known for its unique chemical structure, which includes a methoxy group, an anilino group, and a sulfonyl group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[(4-methoxyanilino)sulfonyl]-2-methylphenoxy}acetate typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-methylphenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[(4-methoxyanilino)sulfonyl]-2-methylphenoxy}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-{4-[(4-methoxyanilino)sulfonyl]-2-methylphenoxy}acetate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-{4-[(4-methoxyanilino)sulfonyl]-2-methylphenoxy}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(2-amino-4-methoxyphenyl)amino]sulfonyl}phenoxyacetate
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
Uniqueness
Methyl 2-{4-[(4-methoxyanilino)sulfonyl]-2-methylphenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and sulfonyl groups provide versatility in chemical reactions, making it valuable in various research applications .
Properties
IUPAC Name |
methyl 2-[4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-12-10-15(8-9-16(12)24-11-17(19)23-3)25(20,21)18-13-4-6-14(22-2)7-5-13/h4-10,18H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDQZDBHBWLKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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